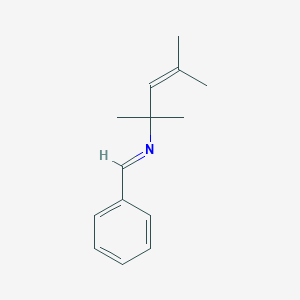
(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine is an organic compound characterized by its unique structure, which includes a phenylmethanimine group and a dimethylpent-3-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine typically involves the reaction of an appropriate aldehyde with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imine bond. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine exerts its effects involves its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, and the compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanamine
- (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanol
Uniqueness
(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine is unique due to its specific imine group and the presence of the dimethylpent-3-en-2-yl substituent
Properties
CAS No. |
64760-60-7 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(2,4-dimethylpent-3-en-2-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H19N/c1-12(2)10-14(3,4)15-11-13-8-6-5-7-9-13/h5-11H,1-4H3 |
InChI Key |
RQYICISJGKWEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(C)N=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


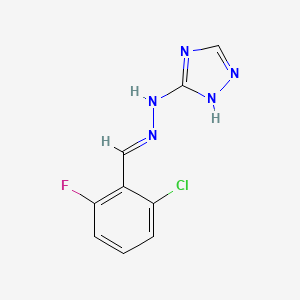
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
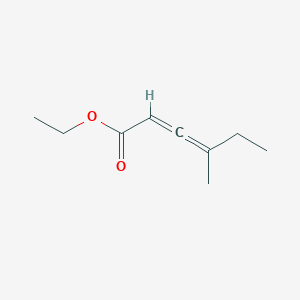
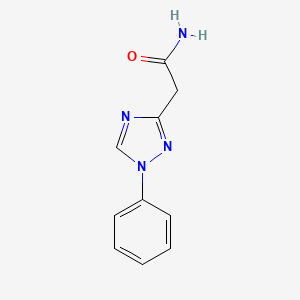

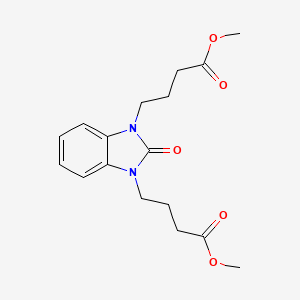

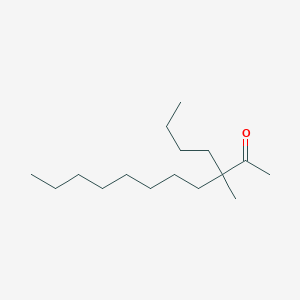
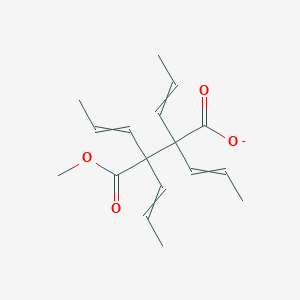

![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)



